1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Overview
Description
1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a compound synthesized through the condensation of aldehydes, 2-naphthol, and piperidine. It has been the subject of various studies focusing on its synthesis method, molecular structure analysis, and potential applications in chemical reactions and properties.
Synthesis Analysis
The synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol has been efficiently carried out using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation. This method highlights clean methodologies, easy workup procedures, and high yields, making it an efficient synthesis route for this compound (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol has been characterized using spectroscopic techniques including FT-IR, FT-Raman, UV–Visible, NMR, and DFT studies. These studies have provided detailed insights into the compound's chemical structure, confirming its configuration and enabling a deeper understanding of its molecular interactions (Rajamani et al., 2021).
Chemical Reactions and Properties
The compound's reactivity has been explored through its participation in various chemical reactions. Notably, it acts as a substrate in multi-component reactions, demonstrating its versatile nature in organic synthesis. These reactions are facilitated by its structural features, which enable it to undergo transformations leading to a wide range of derivatives (Mokhtary & Torabi, 2017).
Scientific Research Applications
Tautomeric Properties and Molecular Spectroscopy : Deneva et al. (2013) studied the tautomeric properties of 4-((Phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. They found that incorporating a flexible piperidine ring leads to a controlled shift in the tautomeric equilibrium upon protonation/deprotonation in acetonitrile, influenced also by the addition of metal salts (Deneva et al., 2013).
Synthesis and Catalysis : Mokhtary and Torabi (2017) reported the efficient synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol using Fe3O4 magnetic nanoparticles under ultrasound irradiation. This method offers clean methodologies, easy workup, and high yields, highlighting its efficiency in organic synthesis (Mokhtary & Torabi, 2017).
Controlled Tautomerism in Protonation Processes : Antonov et al. (2013) explored the tautomeric switching system in compounds like 4-(phenyldiazenyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. They discovered that a shift in tautomeric equilibrium can be achieved through anion complexation, a rare example of controlled tautomeric equilibrium shift (Antonov et al., 2013).
Potential in Estrogen Receptor Modulation : Yadav et al. (2011) designed and synthesized chiral compounds based on 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These compounds were evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells, providing insights into their potential as selective estrogen receptor modulators (Yadav et al., 2011).
Spectroscopic Characterization and Molecular Docking : Rajamani et al. (2021) characterized 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol using spectroscopic techniques and computational studies. The compound showed potential inhibitor activity against Haemophilus influenzae, highlighting its pharmaceutical potential (Rajamani et al., 2021).
Experimental and Theoretical Studies for Bioactivity : Ulaş (2020) synthesized 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, demonstrating its high antioxidant value and potential as a biologically active drug. Theoretical data supported experimental analysis, suggesting its applicability in drug development (Ulaş, 2020).
Future Directions
Piperidines, including “1-(Piperidin-1-ylmethyl)naphthalen-2-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(piperidin-1-ylmethyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSFSMELSBBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201585 | |
Record name | 1-(Piperidinomethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol | |
CAS RN |
5342-95-0 | |
Record name | 1-(1-Piperidinylmethyl)-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5342-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Piperidinomethyl)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5342-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Piperidinomethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PIPERIDINOMETHYL-2-NAPHTHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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